2,5-Dimethylfuran-3-carbohydrazide

説明

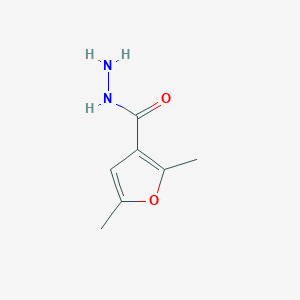

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dimethylfuran-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-3-6(5(2)11-4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBKLMAOOHWVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825026 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of 2,5 Dimethylfuran 3 Carbohydrazide and Its Derivatives

Synthetic Routes for 2,5-Dimethylfuran-3-carbohydrazide

The synthesis of this compound can be achieved through several reliable methods, primarily involving the formation of the hydrazide moiety from carboxylic acid or its ester derivatives.

A direct and common method for the synthesis of hydrazides is the condensation of a carboxylic acid with hydrazine (B178648). This reaction typically proceeds by activating the carboxylic acid to facilitate nucleophilic attack by hydrazine. While direct thermal dehydration of hydrazinium (B103819) salts of carboxylic acids can be employed, methods involving coupling agents are more prevalent in laboratory settings to achieve higher yields under milder conditions. rjptonline.org For instance, the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), as a dehydrating agent allows the reaction to proceed at room temperature. rjptonline.org More recently, catalytic methods, such as the use of zinc chloride (ZnCl₂), have been reported for the direct amidation of carboxylic acids with hydrazines, offering a simple and efficient alternative. rsc.orgrsc.org

The general scheme for this synthesis involves reacting 2,5-dimethylfuran-3-carboxylic acid with hydrazine hydrate (B1144303), often in a suitable solvent. The reaction may require heating or the use of a catalyst to drive the condensation and subsequent dehydration.

General Reaction Scheme: 2,5-Dimethylfuran-3-carboxylic acid + Hydrazine -> this compound + H₂O

A widely used and efficient route to this compound is through the hydrazinolysis of its corresponding ester precursor, typically an ethyl or methyl ester. researchgate.net This method involves a two-step process: the synthesis of the ester followed by its conversion to the hydrazide.

The precursor, ethyl 2,5-dimethylfuran-3-carboxylate, can be synthesized via the acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate. google.com This cyclization is effectively achieved by heating the succinate (B1194679) derivative in the presence of a hydrochloric acid solution.

Once the ester is obtained, it is treated with hydrazine hydrate, usually in an alcoholic solvent such as ethanol (B145695). acs.org The reaction mixture is typically heated under reflux for several hours. The hydrazide, being less soluble in the reaction medium, often precipitates upon cooling and can be isolated in high purity by filtration. This process of converting an ester to a hydrazide is a classic and reliable functional group interconversion. researchgate.net

Reaction Steps:

Diethyl 2,3-diacetylsuccinate --(HCl, heat)--> Ethyl 2,5-dimethylfuran-3-carboxylate

Ethyl 2,5-dimethylfuran-3-carboxylate + Hydrazine hydrate --(Ethanol, reflux)--> this compound

Derivatization Strategies via the Hydrazide Moiety

The hydrazide functional group in this compound is a versatile handle for further molecular elaboration, most commonly through the formation of N'-substituted hydrazones.

Hydrazones are readily synthesized by the condensation reaction of this compound with various carbonyl compounds, including both aldehydes and ketones. This reaction typically proceeds under mild, acid-catalyzed conditions.

The reaction of this compound with a diverse range of aliphatic and aromatic aldehydes yields the corresponding N'-substituted hydrazones. The condensation is generally carried out by refluxing equimolar amounts of the hydrazide and the aldehyde in a suitable solvent, such as ethanol or 1,4-dioxane, often with a catalytic amount of acetic acid. nih.gov The resulting hydrazones are often crystalline solids that can be easily purified by recrystallization.

The table below summarizes the synthesis of representative N'-substituted hydrazones from this compound and various aldehydes.

| Aldehyde Reactant | Resulting Hydrazone Derivative | Typical Reaction Conditions |

| Benzaldehyde (B42025) | 2,5-Dimethyl-furan-3-carboxylic acid benzylidene-hydrazide | Ethanol, reflux, cat. Acetic Acid |

| 4-Chlorobenzaldehyde | 2,5-Dimethyl-furan-3-carboxylic acid (4-chloro-benzylidene)-hydrazide | Ethanol, reflux, cat. Acetic Acid |

| 4-Methoxybenzaldehyde | 2,5-Dimethyl-furan-3-carboxylic acid (4-methoxy-benzylidene)-hydrazide | Ethanol, reflux, cat. Acetic Acid |

| 3-Ethoxy-4-hydroxybenzaldehyde | 2,5-Dimethyl-furan-3-carboxylic acid (3-ethoxy-4-hydroxy-benzylidene)-hydrazide | Ethanol, reflux, cat. Acetic Acid |

Similar to aldehydes, ketones also react with this compound to form the corresponding hydrazones, although the reaction might be slower due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group. The reaction of carbohydrazides with ketones like acetylacetone (B45752) and 3-acetylpyridine (B27631) has been documented to proceed effectively. nih.govnih.gov

A notable example is the formation of 2,5-dimethyl-furan-3-carboxylic acid benzhydrylidene-hydrazide from the reaction of this compound with benzophenone. sigmaaldrich.com The reaction conditions are analogous to those used for aldehydes, typically involving heating the reactants in a suitable solvent with an acid catalyst.

The table below provides an example of a ketone-derived hydrazone.

| Ketone Reactant | Resulting Hydrazone Derivative |

| Benzophenone | 2,5-Dimethyl-furan-3-carboxylic acid benzhydrylidene-hydrazide |

| Acetone | 2,5-Dimethyl-furan-3-carboxylic acid isopropylidene-hydrazide |

Formation of Schiff Bases and Their Role in Coordination Chemistry

Schiff bases, characterized by the azomethine group (-C=N-), are a class of organic compounds typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. nih.govscience.govmdpi.com In the context of this compound, the terminal amino group of the hydrazide moiety readily reacts with various carbonyl compounds to yield the corresponding Schiff bases. This reaction is a cornerstone in the derivatization of the parent carbohydrazide (B1668358), opening avenues to a wide array of new molecular architectures.

The significance of these Schiff bases extends beyond their synthetic utility; they are highly effective ligands in coordination chemistry. nih.govmdpi.com The presence of multiple coordination sites, namely the azomethine nitrogen, the amide oxygen, and potentially other donor atoms within the aldehyde or ketone fragment, allows these molecules to form stable complexes with a variety of metal ions. ijsra.netresearchgate.net The coordination of these Schiff base ligands to metal centers can profoundly influence the electronic and steric properties of the resulting complexes, leading to materials with tailored catalytic, magnetic, and biological properties. nih.gov

The synthesis of a new heterocyclic Schiff base ligand was achieved through the direct reaction of 4-(methylthio) benzaldehyde with Napthofuran-2-carbohydrazide. This ligand subsequently formed transition metal (II) complexes with the general formula ML2Cl2, where M represents Co, Ni, Cu, Zn, Cd, and Hg. ijsra.net

| Reactant 1 | Reactant 2 | Product | Metal Ions for Complexation |

| 4-(methylthio) benzaldehyde | Napthofuran-2-carbohydrazide | Heterocyclic Schiff base | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) |

Cyclocondensation Reactions for Novel Heterocyclic Compounds

Cyclocondensation reactions are a powerful tool in organic synthesis for the construction of cyclic molecules from acyclic precursors. This compound and its derivatives serve as excellent substrates for such transformations, enabling the synthesis of a diverse range of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Triazine Derivatives

Triazines are six-membered heterocyclic compounds containing three nitrogen atoms. They are known to exhibit a wide spectrum of biological activities. The synthesis of 1,3,5-triazine (B166579) derivatives can be achieved through the condensation reaction between a biguanide (B1667054) and an ester. nih.gov For instance, metformin (B114582) and phenylbiguanide (B94773) have been used to synthesize various 1,3,5-triazine derivatives. nih.gov Another approach involves the copper-catalyzed C(sp3)–H activation of N,N-dimethylethanolamine with amidines to produce 1,2-dihydro-1,3,5-triazines. rsc.org Furthermore, new 3, 5, 6-trisubstituted 1, 2, 4-triazine derivatives have been synthesized and characterized. medipol.edu.tr The reaction of cyanuric chloride with benzothiazole (B30560) has also been employed to create indole-fused triazine derivatives. researchgate.net

| Starting Material | Reagent(s) | Product |

| Biguanide | Ester | 1,3,5-Triazine derivative nih.gov |

| Amidines | N,N-dimethylethanolamine, CuCl2 | 1,2-Dihydro-1,3,5-triazine rsc.org |

| Cyanuric chloride | Benzothiazole | Indole fused triazine derivative researchgate.net |

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles, formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, are a privileged scaffold in medicinal chemistry. rsc.orgnih.gov The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine (B120857) with aldehydes. nih.gov A variety of catalysts, such as Al2O3/CuI/PANI nanocomposites and ZrO2–Al2O3 solid acids, have been utilized to facilitate this reaction under mild conditions. nih.gov The introduction of a hydrazone fragment into the benzimidazole nucleus has also been explored to enhance its biological activity. researchgate.net

| Reactants | Catalyst/Conditions | Product |

| o-phenylenediamine, aldehydes | Al2O3/CuI/PANI nanocomposite | Benzimidazole derivatives nih.gov |

| o-phenylenediamine, aldehydes | ZrO2–Al2O3 solid acid | Substituted benzimidazoles nih.gov |

| Benzimidazole with hydrazide | - | Benzimidazole-hydrazone derivatives researchgate.net |

Synthesis of Pyrazolopyridine Derivatives

Pyrazolopyridines are fused heterocyclic systems that have garnered significant interest due to their diverse biological properties. The synthesis of these compounds can be achieved through cyclocondensation reactions involving aminopyrazoles and 1,3-bis-electrophiles. chim.it Specifically, 5-aminopyrazoles are key intermediates in the formation of pyrazolo[3,4-b]pyridines. chim.it Additionally, 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines have been utilized as reactive intermediates for the synthesis of various heterocyclic derivatives. researchgate.net

| Precursor | Reaction Type | Product Class |

| 5-Aminopyrazoles | Cyclocondensation with 1,3-bis-electrophiles | Pyrazolo[3,4-b]pyridines chim.it |

| Pyrazolo[3,4-b]pyridine-5-carbohydrazide | Further reactions | Various heterocyclic derivatives researchgate.net |

| Pyrazolo[3,4-b]pyridine-5-carbonylazide | Further reactions | Various heterocyclic derivatives researchgate.net |

Synthesis of Oxadiazole and Triazole-3-one Derivatives

1,3,4-Oxadiazoles and 1,2,4-triazoles are five-membered heterocyclic rings that are components of many biologically active compounds. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved by treating a carbohydrazide derivative with reagents like carbon disulfide in the presence of a base. acs.orgnih.govacs.org For instance, 2-(4-morpholinophenyl)-1H-benzo[d]imidazole-6-carbohydrazide can be converted to the corresponding 1,3,4-oxadiazole-2-thiol. acs.org Similarly, the cyclization of N'-(substituted-benzylidene) isonicotinohydrazide in refluxing acetic anhydride (B1165640) yields 2,3-dihydro-1,3,4-oxadiazole (B8461923) derivatives, which can be further converted to 4,5-dihydro-1,2,4-triazoles using ammonia. researchgate.net

| Starting Material | Reagents | Product |

| 2-(4-Morpholinophenyl)-1H-benzo[d]imidazole-6-carbohydrazide | CS2, NaOH | 5-(2-(4-Morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazole-2-thiol acs.org |

| 2-(4-substitutedphenyl)-1H-benzimidazole-6-carbohydrazide | CS2, NaOH, EtOH | 1,3,4-Oxadiazole ring nih.govacs.org |

| N'-(substituted-benzylidene) isonicotinohydrazide | Acetic anhydride | 2,3-Dihydro-1,3,4-oxadiazole derivative researchgate.net |

| 2,3-Dihydro-1,3,4-oxadiazole derivative | Ammonia | 4,5-Dihydro-1,2,4-triazole derivative researchgate.net |

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of fused heterocyclic compounds that have a long history in medicinal chemistry. nih.gov Their synthesis can be accomplished through various routes. One method involves the reaction of 2-alkyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one derivatives with an appropriate amine. nih.gov For example, a series of novel quinazolinone derivatives were synthesized by reacting 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione with 2-alkyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one derivatives. nih.gov Another approach involves the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one to produce 1-substituted-4-benzyl-4H- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5-ones. nih.gov

| Reactant 1 | Reactant 2 | Product |

| 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione | 2-alkyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one derivatives | Novel quinazolinone derivatives nih.gov |

| 2-hydrazino-3-benzyl-3H-quinazolin-4-one | - (Cyclization) | 1-substituted-4-benzyl-4H- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5-ones nih.gov |

Complexation with Transition Metals for Macrocyclic Structures

The formation of macrocyclic structures through the complexation of carbohydrazide derivatives with transition metals is a well-established area of coordination chemistry. These reactions often involve a template effect, where the metal ion directs the condensation of the organic precursors to form the macrocyclic ligand.

Macrocyclic Schiff base complexes are frequently synthesized due to their wide-ranging applications. researchgate.net The general approach involves the condensation of a dicarbonyl compound with a diamine in the presence of a metal salt. For example, new series of complexes have been prepared by the template condensation reaction of dimedone and carbohydrazide in a methanolic medium with Cr(III) and Fe(III) salts. researchgate.net These reactions yield complexes with the general formula [M(TML)X]X₂, where TML is the tetradentate macrocyclic ligand. researchgate.net

Similarly, azuliporphyrins, which are dianionic organometallic ligands, react with transition metal acetates like nickel(II) and palladium(II) to form stable organometallic complexes. mdpi.com While not directly involving this compound, these examples demonstrate the principle of using carbohydrazide-like structures to build complex macrocyclic architectures around a central metal ion. The resulting complexes can exhibit various geometries, including octahedral, tetrahedral, and square planar, depending on the metal and other ligands present. researchgate.net

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry increasingly focuses on efficiency and sustainability. This section explores the application of microwave-assisted synthesis and green chemistry principles to the synthesis of furan (B31954) derivatives.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technique has been successfully applied to the synthesis of various heterocyclic compounds.

For instance, a one-pot, three-component condensation reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation provides an efficient and environmentally friendly route to thiazolo[3,2-a]pyrimidine derivatives. clockss.org This method avoids the pre-synthesis of dihydropyrimidinone precursors and proceeds in high yield without a catalyst. clockss.org Similarly, the synthesis of 2,5-diketopiperazines from Nα-Boc-dipeptidyl esters has been achieved in excellent yields using microwave irradiation in aqueous media. nih.gov This protocol is noted for being rapid, safe, and environmentally friendly. nih.gov

In the context of furan chemistry, a one-pot microwave-assisted synthesis of 2,5-dimethylfuran (B142691) (DMF) from glucose-rich bamboo hydrolysate has been developed. cbiore.id This process utilizes a green solvent and a low-cost copper catalyst, highlighting the potential for sustainable production of furan derivatives. cbiore.id

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Often hours to days | Typically minutes | nih.gov, clockss.org |

| Energy Consumption | Higher | Lower | clockss.org |

| Yields | Variable, can be lower | Often higher | cbiore.id, nih.gov |

| Solvent Use | Often requires organic solvents | Can be performed in greener solvents or solvent-free | cbiore.id, nih.gov, researchgate.net |

| By-products | Can lead to more side reactions | Often cleaner reactions with fewer by-products | clockss.org |

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 2,5-dimethylfuran and its derivatives is an area where these principles are being actively applied.

The development of catalyst-based syntheses from carbohydrates is a sustainable route for DMF production. researchgate.net Innovations in this field focus on using non-emission catalysts and improving energy efficiency. scispace.com For example, a one-pot synthesis of DMF from bamboo hydrolysate uses a low-cost, carbon-supported copper catalyst and a green solvent, a Low Transition Temperature Mixture (LTTM). cbiore.id Biological pretreatment of biomass is also being explored as a green alternative to chemical methods. scispace.com

Chemical Reactivity and Degradation Pathways

Understanding the reactivity and degradation of the furan ring is crucial for its application and environmental fate. This section focuses on the oxidation chemistry of the 2,5-dimethylfuran ring system.

Oxidation Chemistry of the Furan Ring System (e.g., O₃ Oxidation)

The oxidation of 2,5-dimethylfuran (25DMF) by ozone (O₃) has been studied as a model for the atmospheric chemistry of furans, which are emitted from biomass burning. rsc.org The reaction proceeds with a determined rate coefficient of (3.3 ± 1.0) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. rsc.org

The ozonolysis of 25DMF leads to the formation of several products, including formaldehyde, methyl glyoxal, ketene, glyoxal, methyl hydroperoxide, acetic anhydride, and acetic acid. rsc.org The formation of these products suggests that the O₃ oxidation of furans can contribute to acidity in nighttime biomass burning plumes. rsc.org The reaction also produces hydroxyl (OH) radicals with a yield of 25 ± 10%. rsc.org

Another oxidation pathway for 2,5-dimethylfuran is initiated by the O(³P) atom. usfca.edu This reaction proceeds through two main pathways: O(³P) addition to the furan ring and hydrogen abstraction. The addition pathway is more favorable and leads to the formation of a singlet epoxide intermediate. usfca.edu Gold-catalyzed oxidation of 2,5-dimethylfuran can lead to ring-opening and the formation of hex-3-ene-2,5-dione. researchgate.net

Table 2: Products of 2,5-Dimethylfuran Oxidation

| Oxidant | Key Products | Reference |

| Ozone (O₃) | Formaldehyde, Methyl glyoxal, Ketene, Glyoxal, Acetic anhydride, Acetic acid | rsc.org |

| O(³P) atom | Propyne, Ethenone, 5-Methylfurfural | usfca.edu |

| Gold catalyst/O₂ | Hex-3-ene-2,5-dione, 4-Hydroxy-2,5-dimethyl-3-furanone | researchgate.net |

Diels-Alder Reactions and Subsequent Transformations

While direct experimental studies on the Diels-Alder reactivity of this compound are not extensively documented in peer-reviewed literature, its behavior can be inferred from the well-established principles of furan chemistry and studies on analogously substituted furans. The reactivity of the furan ring as a diene in [4+2] cycloaddition reactions is significantly influenced by the electronic nature of its substituents. In this compound, the electron-donating methyl groups at the 2- and 5-positions are expected to increase the Highest Occupied Molecular Orbital (HOMO) energy, thereby enhancing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. Conversely, the carbohydrazide group at the 3-position is considered electron-withdrawing, which tends to decrease the reactivity of the furan ring. rsc.orgresearchgate.netrsc.org

The position of the substituent also plays a critical role. For electron-withdrawing groups, substitution at the 3-position is generally less deactivating than at the 2-position. nih.gov This is because substitution at the 3-position allows for a portion of the furan's aromatic conjugation to be maintained in the resulting 7-oxabicyclo[2.2.1]heptene (oxanorbornene) adduct, leading to more favorable reaction thermodynamics. nih.gov Therefore, it is anticipated that this compound would serve as a viable diene, particularly with highly reactive, electron-deficient dienophiles.

Computational studies on furans with electron-withdrawing groups, such as a nitro group, confirm a decrease in reactivity. researchgate.netrsc.org However, experimental work has demonstrated that furans with other electron-withdrawing substituents, like carboxylic acids or their derivatives, can effectively participate in Diels-Alder reactions. nih.govrsc.org For instance, 3-furoic acid reacts more favorably, both kinetically and thermodynamically, with maleimides compared to its 2-furoic acid counterpart. rsc.org

The choice of solvent can also be critical. A notable rate enhancement for the Diels-Alder reaction of furoic acids has been observed when conducted in water, which can promote the reaction even for otherwise unreactive dienes. nih.govbiorizon.eu

Stereoselectivity

The Diels-Alder reaction of furan derivatives often exhibits poor stereoselectivity, leading to a mixture of endo and exo diastereomers. rsc.org The reaction is frequently reversible, which can allow for equilibration to the thermodynamically more stable isomer. nih.gov In many cases involving furan derivatives, the exo adduct is the more stable product. For example, the reaction of potassium 3-furanyltrifluoroborate with N-phenylmaleimide shows variable endo/exo selectivity depending on the conditions, while other 3-substituted furans have been shown to yield the exo product exclusively under thermodynamic control. acs.orgacs.org For this compound, a mixture of diastereomers would be expected, with the potential to isolate the thermodynamically favored isomer.

Subsequent Transformations of Diels-Alder Adducts

The 7-oxanorbornene adducts resulting from the cycloaddition are valuable synthetic intermediates. nih.govnih.govrsc.org A primary transformation is aromatization, which can be achieved through a dehydration reaction, often under acidic conditions. The reaction of a furan with a dienophile like N-substituted maleimide, followed by aromatization, would lead to the formation of a substituted phthalimide (B116566) derivative. Alternatively, the double bond and the oxygen bridge of the oxanorbornene adduct can be subjected to reduction to yield saturated carbocyclic structures. nih.govrsc.org

Research Findings on Analogous Compounds

To illustrate the expected reactivity, the following tables summarize research findings for Diels-Alder reactions of structurally related furans.

Table 1: Diels-Alder Reaction of 3-Substituted Furans with N-Phenylmaleimide This table presents data on the reactivity of various furans substituted at the 3-position, highlighting the influence of the substituent on reaction outcomes.

| Furan Derivative (Diene) | Conditions | Yield (%) | endo:exo Ratio | Source |

|---|---|---|---|---|

| Potassium furan-3-yltrifluoroborate | DMF, rt, 1 h | 98 | 31:69 | acs.org |

| Tetrabutylammonium furan-3-yltrifluoroborate | CDCl3, rt, 1 h | >99 | 0:100 | acs.org |

| Furan-3-boronic acid | CDCl3, rt, 24 h | 93 | 0:100 | acs.org |

Table 2: Diels-Alder Reaction of Furoic Acids with N-Ethylmaleimide This table demonstrates the effect of substituent position and solvent on the reactivity of furoic acids, which are electronically similar to the target carbohydrazide.

| Furan Derivative (Diene) | Solvent | Conditions | Conversion (%) | endo:exo Ratio | Source |

|---|---|---|---|---|---|

| 2-Furoic acid | H2O | 60 °C, 16 h | 47 | 86:14 | nih.gov |

| 3-Furoic acid | H2O | 60 °C, 16 h | 99 | 72:28 | nih.gov |

| Sodium 2-furoate | H2O | rt, 16 h | 99 | 85:15 | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethylfuran 3 Carbohydrazide and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, specific bonds and their vibrational modes can be determined, offering a molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within 2,5-dimethylfuran-3-carbohydrazide and its derivatives. The presence of the furan (B31954) ring is confirmed by C-O-C stretching vibrations, typically observed around 1020 cm⁻¹ and C=C stretching within the ring at approximately 1560 cm⁻¹ and 1510 cm⁻¹. researchgate.netnih.gov The N-H stretching vibrations of the hydrazide group are usually seen in the range of 3300-3500 cm⁻¹. nih.gov Furthermore, the carbonyl group (C=O) of the carbohydrazide (B1668358) moiety exhibits a strong absorption band.

Derivatives of this compound will show additional or shifted peaks corresponding to their specific functional groups. For instance, the introduction of an aromatic ring in a derivative would result in characteristic C=C stretching bands in the aromatic region. researchgate.net

Table 1: Characteristic FTIR Frequencies for Furan and Hydrazide Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Furan Ring | C-O-C stretch | 1020-1159 researchgate.net |

| Furan Ring | C=C stretch | 1510-1560 researchgate.netnih.gov |

| Furan Ring | C-H out-of-plane bend | 750-800 researchgate.net |

| Hydrazide | N-H stretch | 3300-3500 nih.gov |

| Hydrazide | C=O stretch | ~1700-1760 researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl groups, the furan ring, and the hydrazide group. The methyl protons at positions 2 and 5 of the furan ring typically appear as singlets. wikipedia.org The single proton on the furan ring will also produce a characteristic signal. The protons of the hydrazide group (-NHNH₂) will exhibit signals that can be confirmed by D₂O exchange.

For derivatives, the ¹H NMR spectrum will show additional signals corresponding to the substituent groups. For example, a benzylidene derivative would show signals for the aromatic protons of the benzylidene group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound provides information on the carbon skeleton. Separate signals are expected for the two methyl carbons, the four carbons of the furan ring, and the carbonyl carbon of the hydrazide group. The chemical shift of the carbonyl carbon is typically found downfield (at a higher ppm value). nih.gov

The ¹³C NMR spectra of derivatives will display additional peaks corresponding to the carbons of the introduced moieties. For instance, the carbons of a substituted phenyl ring in a derivative would appear in the aromatic region of the spectrum. nih.gov

Table 2: Representative NMR Data for Furan Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Furan ring protons | 5.8-7.6 wikipedia.orgrsc.org |

| ¹H | Methyl protons on furan | ~2.2 wikipedia.org |

| ¹³C | Furan ring carbons | 102-152 researchgate.net |

| ¹³C | Carbonyl carbon (hydrazide) | >155 nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound and its derivatives. In the positive ion mode, the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by providing highly accurate mass measurements. acs.org

The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information. For this compound, fragmentation may involve the loss of the hydrazide group or cleavage of the furan ring. Analysis of these fragments helps to confirm the connectivity of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Upon injection into the GC-MS system, the molecule would be separated from the sample matrix and then ionized in the mass spectrometer. The molecular ion peak (M⁺) would be expected, although in some cases, particularly with hydrazides, it might be of low intensity. nih.gov The primary fragmentation of the this compound molecule is anticipated to occur at the bonds adjacent to the carbonyl group and the furan ring, as these are typically the most labile sites.

Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond between the furan ring and the carbonyl group, resulting in a 2,5-dimethylfuranoyl cation or a carbohydrazide radical. Another prominent alpha-cleavage could occur at the C-N bond of the hydrazide moiety. libretexts.org

Loss of Hydrazide Group: Cleavage of the amide bond could lead to the formation of a stable 2,5-dimethylfuroylium ion.

Furan Ring Fragmentation: The 2,5-dimethylfuran (B142691) ring itself can undergo characteristic fragmentation, including the loss of a methyl group or ring opening.

McLafferty Rearrangement: If applicable, this rearrangement could occur, though it is more common in longer-chain carbonyl compounds. libretexts.org

The resulting mass spectrum would exhibit a series of peaks corresponding to the mass-to-charge ratio (m/z) of these and other smaller fragment ions. The precise fragmentation pattern would be instrumental in confirming the presence of the 2,5-dimethylfuran and carbohydrazide moieties within the molecule.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment Ion | Structure of Fragment | Predicted m/z | Plausible Origin |

| [M]⁺ | C₇H₁₀N₂O₂ | 154 | Molecular Ion |

| [M - NH₂]⁺ | C₇H₈NO₂ | 138 | Loss of amino group |

| [M - N₂H₃]⁺ | C₇H₇O₂ | 123 | Loss of hydrazinyl radical |

| [2,5-dimethylfuroylium ion]⁺ | C₇H₇O₂ | 123 | Cleavage of C-N bond |

| [2,5-dimethylfuran]⁺ | C₆H₈O | 96 | Fragmentation of the side chain |

This table is predictive and based on general fragmentation patterns of related chemical classes.

X-ray Crystallography for Three-Dimensional Structural Determination

The crystal structure of a carbohydrazide derivative is significantly influenced by the presence of both hydrogen bond donors (the N-H groups of the hydrazide) and acceptors (the carbonyl oxygen and the nitrogen atoms). iucr.orgnih.gov It is therefore anticipated that the crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. These interactions would likely link adjacent molecules into chains or more complex three-dimensional networks. researchgate.net

The molecule itself is expected to be largely planar, although some torsion may be observed around the C-C and C-N single bonds connecting the furan ring to the carbohydrazide moiety. The planarity would be influenced by the electronic conjugation between the furan ring and the carbonyl group. The bond lengths within the furan ring and the carbohydrazide group are expected to be consistent with those observed in other structurally characterized furan and hydrazide compounds. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Data for Related Hydrazide Structures

| Parameter | (E)-N'-[(Furan-2-yl)methylene]-benzohydrazide researchgate.net | Carbohydrazide researchgate.net | N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide researchgate.net |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | Pbca | P2(1)/n | P21/c |

| a (Å) | 9.4339 (10) | 3.725 (1) | 13.987 (2) |

| b (Å) | 9.6549 (9) | 8.834 (2) | 16.426 (3) |

| c (Å) | 23.418 (3) | 11.96 (3) | 8.214 (2) |

| **β (°) ** | 90 | 91.97 (1) | 98.12 (2) |

| Key Bond Length (C=O) (Å) | ~1.23 | ~1.25 | ~1.23 |

| Key Bond Length (N-N) (Å) | ~1.37 | ~1.41 | ~1.38 |

| Dominant Intermolecular Interaction | N-H···O, C-H···O, C-H···π | N-H···O | N-H···O |

This table presents data from structurally related compounds to provide context for the expected values in this compound.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic and geometric characteristics of molecules. These methods provide a foundational understanding of molecular stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.gov This process involves calculating the molecule's energy at various conformations to find the one with the minimum potential energy. researchgate.net The results include precise predictions of bond lengths, bond angles, and dihedral angles.

For furan (B31954) carbohydrazide (B1668358) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), have been shown to yield geometric parameters that are in good agreement with experimental data from X-ray crystallography. nih.govmanchester.ac.uk These calculations confirm the planarity of the furan ring and provide details on the orientation of the carbohydrazide side chain. The correlation coefficient (R²) between the calculated and experimental bond lengths and angles for similar structures is often found to be high, validating the computational model. nih.gov

Table 1: Predicted Geometric Parameters for 2,5-Dimethylfuran-3-carbohydrazide using DFT

This table presents theoretical data for this compound, calculated as examples based on methods applied to similar structures in the literature.

| Parameter | Atom Connection | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.24 Å |

| C-N (amide) | 1.36 Å | |

| N-N | 1.41 Å | |

| Furan C-O | 1.37 Å | |

| Furan C=C | 1.38 Å | |

| Bond Angle | O=C-N | 123.5° |

| C-N-N | 119.8° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comconicet.gov.ar

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. nih.gov

Analysis of these parameters helps predict how this compound will behave in chemical reactions and interact with biological targets. nih.gov

Table 2: Predicted Quantum Chemical Properties of this compound

This table presents theoretical data based on principles from computational studies of related compounds.

| Parameter | Symbol | Formula | Predicted Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.25 eV |

| LUMO Energy | ELUMO | - | -1.10 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.15 eV |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 3.675 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.575 eV |

| Chemical Softness | S | 1/η | 0.388 eV⁻¹ |

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be determined. nih.gov These predicted frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. researchgate.net

This analysis is invaluable for structural elucidation. For instance, the characteristic stretching frequencies of key functional groups, such as the carbonyl (C=O) and amine (N-H) groups in the hydrazide moiety, can be precisely predicted. manchester.ac.uk Comparing the calculated spectrum with an experimental one helps confirm that the synthesized compound has the intended structure. manchester.ac.uk Shifts in these frequencies can also provide insight into intermolecular interactions, such as hydrogen bonding. manchester.ac.uk

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

This table shows representative theoretical vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Asymmetric Stretch | 3450 |

| N-H (Amine) | Symmetric Stretch | 3360 |

| C-H (Methyl) | Stretch | 2980 |

| C=O (Amide I) | Stretch | 1685 |

| N-H (Amide II) | Bend | 1620 |

| C-N | Stretch | 1410 |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific region of a target molecule, typically a protein or enzyme. nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

The process involves placing the ligand in the active site of the target protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. researchgate.net A lower docking score generally indicates a more stable and favorable interaction. nih.gov Docking studies reveal crucial details about the ligand-target complex, such as:

Hydrogen Bonds: Key interactions that provide specificity and stability.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the target. nih.gov

Pi-Stacking: Interactions involving aromatic rings.

For hydrazide derivatives, docking studies have been used to evaluate their potential as inhibitors for various enzymes, including those involved in cancer and microbial diseases. nih.govmdpi.com By docking this compound into the active site of a relevant enzyme, researchers can identify the key amino acid residues it interacts with, providing a rationale for its biological activity and a basis for designing more potent analogs. acs.org

Table 4: Example of a Molecular Docking Simulation Result

This table presents a hypothetical docking result for this compound against a protein target, based on common practices in the literature.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| VEGFR-2 (e.g., 4ASD) | -8.5 | Glu885, Cys919 | Hydrogen Bond |

| Val848, Leu840 | Hydrophobic Interaction |

In Silico Pharmacokinetic Assessments

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. nih.gov

ADME predictions are based on a molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). researchgate.net Various computational models, like the SwissADME and pkCSM web tools, are used to forecast a compound's behavior in the human body. mdpi.comresearchgate.net

Key predicted ADME properties include:

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut into the bloodstream. nih.gov

Blood-Brain Barrier (BBB) Penetration: Indicates whether the compound can cross the protective barrier of the central nervous system. researchgate.net

Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to interfere with the metabolism of other drugs.

Drug-Likeness: Assesses whether the compound's properties fall within the range typical for oral drugs, often evaluated using rules like Lipinski's Rule of Five. nih.gov

These predictions help identify potential liabilities early in the drug discovery process, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

Table 5: Predicted In Silico ADME Properties for this compound

This table summarizes ADME predictions based on established computational models.

| Property | Predicted Value/Status | Significance |

|---|---|---|

| Absorption | ||

| GI Absorption | High | Good oral bioavailability expected. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |

| Drug-Likeness |

Drug-Likeness and Bioavailability Evaluation

The potential of a molecule to become a successful drug is assessed early in the development process through the evaluation of its drug-likeness and bioavailability. These properties are often predicted using computational models based on established principles like Lipinski's Rule of Five. This rule outlines a set of simple molecular descriptors that can help to determine if a compound is likely to have good oral absorption and bioavailability. While direct computational studies on this compound are not extensively available in public literature, the methodology can be described based on studies of similar heterocyclic compounds. nih.gov

A typical in silico evaluation of drug-likeness involves the calculation of several key physicochemical parameters. nih.gov A good candidate for oral bioavailability generally adheres to the following criteria: a molecular weight (MW) under 500 g/mol , a logP (a measure of lipophilicity) value less than 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). nih.gov The number of rotatable bonds (nROTB), which influences molecular flexibility, is also considered and should typically be less than 10. nih.gov

For a molecule like this compound, these parameters can be calculated using various computational software packages. The data from such an analysis would be presented in a table to allow for a clear assessment of its drug-like properties.

Table 1: Predicted Physicochemical Properties for Drug-Likeness Evaluation This table is a hypothetical representation based on the structure of this compound and typical values for similar organic molecules.

| Parameter | Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight (MW) | < 500 g/mol | Yes |

| LogP | < 5 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Yes |

Source: Hypothetical data based on computational chemistry principles.

The results from such an evaluation would provide a preliminary indication of the compound's potential for oral administration and its likelihood of reaching its biological target.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.netmdpi.com This analysis maps the electron distribution of a molecule within its crystalline environment, providing a three-dimensional surface that helps in understanding how molecules pack together and the nature of the forces holding them. nih.gov The surface is colored according to different properties, such as d_norm, which highlights regions of close intermolecular contact. nih.gov

While a specific Hirshfeld surface analysis for this compound is not readily found in published literature, studies on structurally related furan and carbohydrazide derivatives provide valuable insights into the types of interactions that are likely to be important. nih.govnih.govresearchgate.netresearchgate.net These studies consistently show that hydrogen bonds and van der Waals interactions are the dominant forces in the crystal packing of such compounds. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Furan Derivative This table is based on data from a published study on a compound containing a furan ring and demonstrates the typical output of a Hirshfeld surface analysis. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 46.8 |

| O···H / H···O | 23.5 |

| C···H / H···C | 15.8 |

| C···C | - |

Source: Adapted from a study on a furan-containing benzodiazepine (B76468) derivative. nih.gov

The Hirshfeld surface is often visualized with a d_norm map, where red spots indicate close contacts (shorter than the van der Waals radii) that are typically hydrogen bonds, blue regions represent longer contacts, and white areas show contacts around the van der Waals separation. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts, with distinct spikes and patterns corresponding to specific interaction types. nih.gov For instance, sharp spikes in the fingerprint plot for O···H interactions are characteristic of strong hydrogen bonds.

In furan and carbohydrazide-containing structures, N-H···O hydrogen bonds are often crucial in forming supramolecular structures like chains or layers. nih.gov Weaker interactions, such as C-H···O and even π-π stacking between aromatic or heteroaromatic rings, also play a role in consolidating the three-dimensional crystal architecture. nih.gov The analysis of these interactions is vital for understanding the physical properties of the solid material, such as its stability and solubility, which are important considerations in pharmaceutical development.

Pharmacological and Biological Activities of 2,5 Dimethylfuran 3 Carbohydrazide Derivatives

Antimicrobial Spectrum of Activity

The carbohydrazide (B1668358) functional group is a key pharmacophore that can be readily converted into Schiff bases and hydrazones. These derivatives have historically shown a wide range of biological activities, and those incorporating a furan (B31954) nucleus are no exception. The antimicrobial potential of such compounds is a significant area of investigation.

Antibacterial Efficacy

Hydrazide-hydrazone derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial action. researchgate.net The formation of Schiff bases from carbohydrazides is a common strategy to enhance antibacterial potential. nih.gov While extensive research specifically on 2,5-dimethylfuran-3-carbohydrazide derivatives is limited, the antibacterial activity of analogous furan-containing hydrazones has been documented. For instance, certain hydrazone derivatives incorporating a furan ring have demonstrated activity against various bacterial strains. researchgate.net

Studies on hydrazide-hydrazones of 2,5-difluorobenzoic acid have shown activity against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes. nih.gov Similarly, some 5-nitro-2-furoic acid hydrazones have shown potent antitubercular activity, highlighting the potential of the furan-hydrazone scaffold against mycobacterial strains. nih.gov The mechanism of action for such compounds often involves interference with essential cellular processes or enzymes within the bacteria. The antibacterial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or the zone of inhibition against selected bacterial species.

| Compound Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Furan-based Hydrazones | General (Gram-positive/Gram-negative) | Antimicrobial effects are more significant for antifungal activity but antibacterial potential is present. | researchgate.net |

| 5-Nitro-2-furoic acid hydrazones | Mycobacterium tuberculosis | Potent antitubercular activity observed. | nih.gov |

| 2,5-Difluorobenzoic acid hydrazide-hydrazones | P. aeruginosa, E. coli, S. aureus, S. pyogenes | Good activity observed against tested strains. | nih.gov |

Antifungal Efficacy

The antifungal properties of furan-based hydrazones are often reported to be more significant than their antibacterial effects. researchgate.net The inclusion of a furan nucleus is a key strategy in the development of novel antimicrobial agents, and this extends to antifungal applications. researchgate.net

Research into a series of 4-[2-((5-arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives demonstrated notable antifungal activity. researchgate.net Specifically, a derivative bearing a 3-nitrophenyl moiety was identified as a promising agent against Candida albicans, Trichoderma harzianum, and Fusarium species. Another derivative with a 4-chloro-2-nitrophenyl group was most effective against Aspergillus ochraceus. researchgate.net These findings suggest that the substituents on the furan ring and the aromatic rings attached to the hydrazone structure play a crucial role in determining the potency and spectrum of antifungal activity. Docking studies have suggested that these compounds may act by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net

| Compound Derivative | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| Furan-hydrazone with 3-nitrophenyl moiety | Candida albicans, Trichoderma harzianum, Fusarium spp. | Most promising antifungal agent against these species in the study. | researchgate.net |

| Furan-hydrazone with 4-chloro-2-nitrophenyl moiety | Aspergillus ochraceus | Most effective agent against this species in the study. | researchgate.net |

| 2,6-Dimethyl-4-aminopyrimidine hydrazones | Botrytis cinerea, Monilia fructigena, Colletotrichum gloeosporioides | Showed potent in vitro and in vivo antifungal activity. | researchgate.net |

Antiviral Properties

The furan-hydrazide scaffold has also been explored for its antiviral potential. A study focused on derivatives synthesized from 2-methylfuran-3-carbohydrazide (B1301015) led to the creation of novel furan-substituted spirothiazolidinones. nih.gov Six of these compounds were found to be active against the influenza A/H3N2 virus, with two analogues demonstrating a half-maximal effective concentration (EC₅₀) of approximately 1 µM. nih.gov This indicates that the furan-carbohydrazide structure can serve as a starting point for developing inhibitors of influenza virus membrane fusion. nih.gov

Furthermore, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govnih.gov Through screening and optimization, compounds with IC₅₀ values as low as 1.55 µM were discovered, which also exhibited low cytotoxicity. nih.govnih.gov These findings highlight the potential of furan-hydrazine based structures as a foundation for the development of broad-spectrum antiviral drugs. nih.gov

Anticancer and Antiproliferative Potential

The development of novel anticancer agents is a primary focus of medicinal chemistry, and furan-containing compounds have shown promise in this area. nih.govnih.gov Derivatives of furan carbohydrazides have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.

In Vitro Cytotoxicity against Various Human Cancer Cell Lines

Several studies have demonstrated the cytotoxic effects of furan-carbohydrazide derivatives against human cancer cell lines. In one study, a series of new carbohydrazide derivatives bearing a furan moiety were synthesized and tested against the A549 human lung cancer cell line. researchgate.net All but one of the synthesized compounds showed cytotoxic activity, with IC₅₀ values ranging from 43.38 to 342.63 µM. researchgate.net Notably, one compound showed significant anticancer effects on A549 cells (IC₅₀ = 43.38 µM) while demonstrating low cytotoxicity against normal BJ fibroblast cells, indicating a degree of selectivity. researchgate.net

Other research on furan-hydrazide derivatives has shown activity against different cancer types. For instance, certain chromene derivatives synthesized from a furan-hydrazide precursor exhibited high reactivity against the HepG-2 (human liver carcinoma) cell line, with IC₅₀ values of 8.1 and 9 µM. nih.gov Furan-based derivatives have also been evaluated against the MCF-7 breast cancer cell line, with a pyridine (B92270) carbohydrazide derivative showing an IC₅₀ value of 4.06 µM. nih.gov

| Compound Class/Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Furan carbohydrazide derivative (3e) | A549 | Human Lung Cancer | 43.38 | researchgate.net |

| Furan carbohydrazide derivatives (general) | A549 | Human Lung Cancer | 43.38 - 342.63 | researchgate.net |

| Furan-hydrazide derived chromene (8b) | HepG-2 | Human Liver Carcinoma | 8.1 | nih.gov |

| Furan-hydrazide derived chromene (8a) | HepG-2 | Human Liver Carcinoma | 9 | nih.gov |

| Furan-based pyridine carbohydrazide (4) | MCF-7 | Human Breast Adenocarcinoma | 4.06 | nih.gov |

| Furan-based N-phenyl triazinone (7) | MCF-7 | Human Breast Adenocarcinoma | 2.96 | nih.gov |

Inhibition of Cancer Cell Migration

Cancer cell migration and invasion are critical steps in the process of metastasis, which is a primary cause of cancer-related mortality. While various chemical scaffolds are being investigated for their anti-migration properties, there is limited specific information available in the reviewed scientific literature regarding the ability of this compound derivatives to inhibit cancer cell migration. This remains an area that warrants further investigation to fully elucidate the anticancer potential of this class of compounds.

Anti-inflammatory Effects

Derivatives of this compound have demonstrated notable anti-inflammatory properties in various experimental models. The anti-inflammatory potential of these compounds is often evaluated using both in vitro and in vivo assays, such as the carrageenan-induced paw edema model in rats, which is a standard for assessing acute inflammation. researchgate.netfrontiersin.org

In one study, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. mdpi.com The in vitro anti-inflammatory activity was determined using a heat-induced albumin denaturation assay. Among the synthesized compounds, some derivatives showed significant percentage of inhibition of denaturation, comparable to the standard drug ibuprofen (B1674241). mdpi.com For instance, derivatives Ox-6d and Ox-6f exhibited 70.56% and 74.16% inhibition, respectively, at a concentration of 200 µg/mL, while ibuprofen showed 84.31% inhibition at the same concentration. mdpi.com

The in vivo anti-inflammatory activity was assessed using the carrageenan-induced hind paw edema model. The results indicated that derivative Ox-6f caused a 79.83% reduction in edema volume, which was comparable to the 84.31% reduction observed with ibuprofen. mdpi.com The anti-inflammatory effect is often attributed to the inhibition of inflammatory mediators. For example, some furan-containing compounds have been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Another study focused on 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which demonstrated significant concentration-dependent anti-inflammatory activity in vitro. preprints.org This compound was effective in inhibiting bovine serum albumin (BSA) denaturation, proteinase activity, and hemolysis induced by heat and hypotonicity. preprints.org At concentrations ranging from 6.25 to 100 µg/mL, the compound showed over 50% inhibition in all tested models, with inhibitory effects comparable to the standard drug diclofenac (B195802) sodium. preprints.org For instance, the IC50 values for inhibiting BSA denaturation, proteinase activity, and heat- and hypotonicity-induced hemolysis were 3.54, 3.04, 2.25, and 1.82 µg/mL, respectively, for the test compound, while those for diclofenac sodium were 1.99, 3.38, 2.28, and 2.00 µg/mL, respectively. preprints.org

The structural features of these derivatives, such as the presence of a furan ring and a hydrazide moiety, are considered crucial for their anti-inflammatory potential. mdpi.com The hydrazide group can form hydrogen bonds, which are essential for interacting with the amino acid residues of enzymes involved in the inflammatory cascade. mdpi.com

Table 1: In Vitro Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

| Compound | Concentration (µg/mL) | % Inhibition of Albumin Denaturation |

|---|---|---|

| Ox-6d | 200 | 70.56 |

| Ox-6f | 200 | 74.16 |

| Ibuprofen (Standard) | 200 | 84.31 |

Data from mdpi.com

Table 2: In Vivo Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives in Carrageenan-Induced Paw Edema Model| Compound | % Reduction in Edema Volume |

|---|---|

| Ox-6f | 79.83 |

| Ibuprofen (Standard) | 84.31 |

Data from mdpi.com

Table 3: In Vitro Anti-inflammatory Activity of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide| Assay | IC50 (µg/mL) of Test Compound | IC50 (µg/mL) of Diclofenac Sodium |

|---|---|---|

| BSA Denaturation Inhibition | 3.54 | 1.99 |

| Proteinase Activity Inhibition | 3.04 | 3.38 |

| Heat-induced Hemolysis Inhibition | 2.25 | 2.28 |

| Hypotonicity-induced Hemolysis Inhibition | 1.82 | 2.00 |

Data from preprints.org

Immunomodulatory Properties

While direct studies on the immunosuppressive activity of this compound are limited, research on structurally related compounds provides insights into their potential immunomodulatory effects. For instance, a series of 2-substituted 2-aminopropane-1,3-diols, which share some structural similarities, were synthesized and evaluated for their immunosuppressive effects. nih.gov These compounds demonstrated a lymphocyte-decreasing effect and were effective in a rat skin allograft model. nih.gov The potency of these compounds was found to be dependent on the length of the alkyl side chain and the absolute configuration at the quaternary carbon atom. nih.gov One of the most active compounds, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720), showed significant immunosuppressive activity and is considered a promising drug for organ transplantation. nih.gov

The immunosuppressive effects of certain compounds are often linked to their ability to inhibit lymphocyte proliferation. In the study of 2-substituted 2-aminopropane-1,3-diols, the compounds were evaluated for their T-cell-decreasing effect using a popliteal lymph node gain assay in rats. nih.gov This assay is indicative of the inhibition of lymphocyte proliferation. The results showed that the (pro-S)-hydroxymethyl group of the lead compound was essential for potent immunosuppressive activity. nih.gov

The anti-inflammatory effects of furan derivatives are often associated with their ability to modulate the production of inflammatory cytokines. Studies on related compounds have shown that they can significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced models. nih.gov For example, certain 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates were found to be effective against TNF-α. nih.gov One potent compound from this series, compound 5i, showed a significant reduction in both TNF-α and IL-6 levels in an LPS-induced mice model. nih.gov Similarly, other anti-inflammatory agents have been shown to reduce the levels of IL-1β and TNF-α. frontiersin.org This modulation of cytokine production is a key mechanism underlying the anti-inflammatory and potential immunomodulatory properties of these compounds.

Enzymatic Inhibition Profiles

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation. nih.gov While specific data on the tyrosinase inhibition of this compound is not extensively available, studies on other furan and carbohydrazide derivatives suggest potential activity. For example, certain carboxylic acids have been shown to inhibit tyrosinase. mdpi.com Also, some pyrazole (B372694) derivatives containing a carbothioamide group, which has some structural relation to carbohydrazide, have demonstrated tyrosinase inhibitory activity, with some compounds showing stronger inhibition than the standard inhibitor kojic acid. nih.gov The mechanism of inhibition often involves binding to the active site of the enzyme, thereby preventing the substrate from accessing it. nih.gov

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a crucial enzyme that functions in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Due to its essential role in cellular respiration, it has become a significant target for the development of fungicides in agriculture. While a variety of chemical classes have been identified as SDH inhibitors (SDHIs), specific research on the SDH inhibitory activity of this compound derivatives is not extensively documented in publicly available literature. However, studies on other novel carbohydrazide and amide derivatives have demonstrated their potential as SDHIs. For instance, novel bioactive SDHI derivatives were developed through the inversion of carbonyl and amide groups, with some compounds showing a broad spectrum of in vitro activity against various fungi and promising in vivo efficacy. researchgate.net This suggests that the carbohydrazide scaffold could potentially be explored for SDH inhibition.

Protein Kinase Inhibition (e.g., BRAF, SRC, MEK, ACK-1, VEGFR2, CDK5, GSK-3β)

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer, making them important therapeutic targets. The inhibitory potential of this compound derivatives has been explored against some of these kinases.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGF/VEGFR signaling pathway is a well-established anti-cancer strategy. nih.gov Research has shown that derivatives based on furan-containing scaffolds can be potent VEGFR-2 inhibitors. nih.govnih.gov For example, studies on furopyrimidine-based derivatives have demonstrated significant VEGFR-2 inhibitory activity. nih.gov The introduction of a hydrazide linker in some inhibitor designs has been noted to result in potent activity, suggesting the utility of the carbohydrazide moiety in this context. nih.gov

While direct studies on this compound derivatives are limited, the data from related furan-based compounds underscore the potential of this chemical class as VEGFR-2 inhibitors.

Inhibition of Other Protein Kinases: Scientific literature from the conducted searches does not provide specific data on the inhibitory activities of this compound derivatives against BRAF, SRC, MEK, ACK-1, CDK5, or GSK-3β kinases.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. The potential of furan- and hydrazide-containing compounds as MAO inhibitors has been investigated.

Studies on furanochalcones have shown them to be moderate to good inhibitors of MAO-B, with a competitive mode of binding. researchgate.net Similarly, various synthetic hydrazine (B178648) derivatives have been evaluated for their MAO-A inhibitory effects, with some demonstrating potent activity. nih.gov Furthermore, a series of 3-carboxyhydrazido coumarins were synthesized and found to be highly potent and selective hMAO-B inhibitors, with IC50 values in the nanomolar range. malariaworld.org These findings suggest that both the furan ring and the carbohydrazide moiety can contribute to MAO inhibition. However, specific experimental data on the MAO inhibitory profile of this compound derivatives is not detailed in the available research.

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that cleaves β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. Its inhibition is a target in areas such as cancer therapy to prevent the release of toxic drugs in healthy tissues. While various classes of compounds, including coumarin (B35378) derivatives and prenylated isoflavones, have been identified as β-glucuronidase inhibitors, there is a lack of specific research in the available literature concerning the inhibitory activity of this compound derivatives against this enzyme. nih.govscholarena.com

Inhibition of Aromatase, Carbonic Anhydrase, and Steroid Sulfatase Enzymes

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibitors are crucial in treating hormone-dependent breast cancer. researchgate.netresearchgate.net Various heterocyclic compounds, particularly those containing triazole rings, have been developed as potent aromatase inhibitors. researchgate.netresearchgate.net While the furan scaffold is a component of many biologically active molecules, specific studies detailing the aromatase inhibitory potential of this compound derivatives were not identified in the conducted research.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govresearchgate.netnih.gov The furan nucleus is present in known CA inhibitors, such as the diuretic furosemide (B1674285). nih.gov The inhibitory effect of furosemide and its derivatives is well-established, suggesting that the furan moiety can be a key pharmacophore for CA inhibition. nih.gov This provides a rationale for exploring this compound derivatives for this activity, although direct experimental data is currently lacking.

Steroid Sulfatase (STS) Inhibition: Steroid sulfatase (STS) is responsible for hydrolyzing steroid sulfates into their biologically active forms, playing a role in hormone-dependent cancers. nih.govnih.gov The development of STS inhibitors is an active area of research. nih.govnih.gov Coumarin-based sulfamates are a notable class of STS inhibitors. nih.gov While furan derivatives are explored for various enzymatic inhibitions, specific data on this compound derivatives as STS inhibitors is not available in the current body of literature.

Antioxidant Activity

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The search for new antioxidant compounds is of great interest in preventing and treating diseases associated with oxidative stress. The hydrazide and hydrazone functionalities are known to contribute to antioxidant activity.

Numerous studies have confirmed that carbohydrazide and its derivatives possess significant antioxidant potential. nih.govresearchgate.netnih.gov For instance, certain carbohydrazide derivatives have been shown to be strong reducing agents and effective scavengers of various radicals, including DPPH, ABTS, and hydrogen peroxide. nih.govnih.gov In some cases, their activity was superior to that of standard antioxidants like butylated hydroxytoluene (BHT). researchgate.net The furan ring system is also found in many natural and synthetic compounds with antioxidant properties. Dihydropyrazole-carbohydrazide derivatives have also demonstrated significant antioxidant activity, comparable to ascorbic acid. nih.gov These collective findings strongly suggest that the this compound scaffold is a promising candidate for developing new antioxidant agents, although specific studies on these exact derivatives are needed to confirm their efficacy.

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Monocarbohydrazone Derivatives | DPPH, ABTS, FRAP | All tested compounds showed major antioxidant power. Compound 1 was most potent in DPPH assay; Compound 8 in FRAP assay. | nih.gov |

| Hydrazide-containing fused azaisocytosines | DPPH, H₂O₂, Ferric reducing | Carbohydrazides were stronger reducing agents than standards (AA, BHT). Some derivatives showed antiradical potencies superior to BHA, BHT, and PG. | nih.gov |

| Dihydropyrazole-Carbohydrazide Derivatives | Antioxidant assays | All tested compounds exhibited antioxidant activity similar to that of ascorbic acid. | nih.gov |

| 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives | DPPH, ABTS, Superoxide, Hydroxyl radical | Many derivatives showed better radical scavenging activities than the commercial antioxidant BHT. | researchgate.net |

Antimalarial and Antiprotozoal Activities

The emergence of drug-resistant strains of parasites necessitates the discovery of new antimalarial and antiprotozoal agents. Heterocyclic compounds, including those containing furan and carbohydrazide moieties, have been a fertile ground for this research.

Hydrazone derivatives are a well-documented class of compounds with a wide spectrum of biological activities, including antiprotozoal and antimalarial effects. nih.gov Specifically, research into benzimidazole-5-carbohydrazide derivatives bearing a 5-nitrofuran moiety has demonstrated their potential as effective antimalarial agents. nih.gov These compounds were found to inhibit β-hematin formation, a critical process for the malaria parasite's survival. nih.gov Some analogs were as efficient as the standard drug chloroquine (B1663885) in in vivo murine models. nih.gov

Furthermore, furan-based chalcones and their hybrids with other heterocyclic systems like quinoline (B57606) and imidazole (B134444) have shown significant activity against protozoa such as Leishmania panamensis and Trypanosoma cruzi. researchgate.net Schiff bases derived from furan-2-carbohydrazide (B108491) have also been investigated for their biological activities. nih.gov The collective evidence indicates that the furan-carbohydrazide scaffold is a promising template for the design of new antimalarial and antiprotozoal drugs.

| Compound Class | Target Organism/Assay | Key Findings | Reference |

|---|---|---|---|

| N'-substituted-2-(5-nitrofuran...)-3H-benzo[d]imidazole-5-carbohydrazide derivatives | Plasmodium berghei (in vivo), β-hematin formation | Compounds 3a and 6i were as efficient as chloroquine in murine studies, suggesting activity via β-hematin inhibition. | nih.gov |

| Furanchalcone-imidazole hybrids | L. (V) panamensis, T. cruzi | Compounds 8e and 8f were the most active, with EC50 values of 0.78 µM against L. (V) panamensis and 0.66 µM against T. cruzi. | researchgate.net |

| Azine Schiff bases and their Pd(II) complexes | P. falciparum | A Schiff base (L4) showed good antimalarial activity (IC50, 0.83 μg/mL), and its palladium complex (C4) showed remarkable activity (IC50, 0.42 μg/mL). |

Other Pharmacological Applications

Derivatives of this compound have been investigated for a variety of pharmacological applications, leveraging the unique chemical scaffold of the furan ring combined with the reactive carbohydrazide moiety. Research has explored their potential in fields ranging from agricultural science to oncology and hematology.

Plant Growth Regulation

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the synthesis or evaluation of this compound derivatives for plant growth regulatory activities.

Anti-gastric and Anti-metastatic Properties

While the anti-gastric properties of this compound derivatives have not been specifically documented in available research, their potential in cancer therapy, particularly concerning anti-metastatic action through cytotoxicity, has been an area of investigation.

Research into new carbohydrazide derivatives bearing a furan moiety has demonstrated their potential cytotoxic effects against cancer cell lines. In one study, a series of compounds were synthesized from this compound and evaluated for their anticancer activity against A549 human lung cancer cells and normal BJ fibroblast cells. The results, determined by the MTT assay, showed that most of the synthesized compounds exhibited cytotoxic activity against the A549 cells, with IC₅₀ values ranging from 43.38 to 342.63 µM. ijfmr.com

Notably, compound 3e , which incorporates both a nitro (NO₂) electron-withdrawing group and a fluoro (F) substituent, demonstrated the most significant and selective anticancer effect. It had an IC₅₀ value of 43.38 µM on A549 lung cancer cells while showing no cytotoxic effects on the normal BJ fibroblast cells, indicating a degree of selectivity for cancer cells. ijfmr.com In contrast, only compound 3c showed an IC₅₀ value below 400 µM against the normal cell line. ijfmr.com These findings suggest that specific substitutions on the this compound scaffold can yield derivatives with promising cytotoxic activity against lung cancer cells, a key aspect in preventing metastasis.